1-Butylpyridinium Hexafluorophosphate
Overview
Description
1-Butylpyridinium Hexafluorophosphate is an ionic liquid with the chemical formula C₉H₁₄F₆NP. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Butylpyridinium Hexafluorophosphate is primarily used as a component in the construction of sensors for the detection of synthetic colorants . Its primary targets are synthetic azo dyes such as Sunset Yellow (SY) and Tartrazine (TZ) .
Mode of Action
The compound interacts with its targets (SY and TZ) through electrochemical reactions . It is used in the construction of a glassy carbon microspheres composites electrode (GCILE), which displays favorable electrocatalytic activity to SY and TZ . The anodic peaks of SY and TZ are distinctly separated at the modified electrode, allowing for their simultaneous analysis with good selectivity and negligible interaction .
Biochemical Pathways
The compound plays a crucial role in the electrochemical detection of synthetic azo dyes .
Result of Action
The primary result of the action of this compound is the detection of synthetic azo dyes. The GCILE, which incorporates this compound, can detect SY and TZ with high sensitivity and selectivity .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the pH value, the different ratios of glassy carbon microspheres and ionic liquid, accumulation time, and accumulation potential can all affect the current responses of SY and TZ .
Biochemical Analysis
Biochemical Properties
1-Butylpyridinium Hexafluorophosphate has been used in the construction of sensors for the detection of various compounds
Cellular Effects
It has been used in the construction of sensors for detecting synthetic colorants, which can cause hepatocellular damage, renal failure, and potential immunotoxicity .
Molecular Mechanism
It has been used in the construction of sensors, suggesting that it may interact with other molecules at the electrochemical level .
Temporal Effects in Laboratory Settings
It has been used in the construction of sensors, suggesting that it has some degree of stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridinium Hexafluorophosphate can be synthesized through a metathesis reaction. The process typically involves the reaction of 1-butylpyridinium bromide with potassium hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridinium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized species, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-Butylpyridinium Hexafluorophosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium Hexafluorophosphate: Another ionic liquid with similar properties but different structural characteristics.
1-Butylpyridinium Bromide: Shares the same cation but has a different anion, leading to variations in its chemical behavior.
1-Butylpyridinium Tetrafluoroborate: Similar in structure but with a different anion, affecting its solubility and reactivity.
Uniqueness: 1-Butylpyridinium Hexafluorophosphate stands out due to its high thermal stability and low volatility, making it suitable for high-temperature applications. Its unique combination of properties also makes it an excellent solvent and catalyst in various chemical processes .
Properties
IUPAC Name |
1-butylpyridin-1-ium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.F6P/c1-2-3-7-10-8-5-4-6-9-10;1-7(2,3,4,5)6/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFVASPBJWPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047932 | |
Record name | 1-Butylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186088-50-6 | |
Record name | 1-Butylpyridinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butylpyridinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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